molecular formula C19H18N4O2 B1390773 Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate CAS No. 641569-97-3

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Cat. No.: B1390773
CAS No.: 641569-97-3
M. Wt: 334.4 g/mol
InChI Key: SYTLMFJJRMLMIO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is a chemical compound with the molecular formula C19H18N4O2 . It has a molecular weight of 334.4 g/mol . The IUPAC name for this compound is ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The intermediate 5 reacted with 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine to give ethyl 4–(3-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) . The canonical SMILES representation is: CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3 .


Physical and Chemical Properties Analysis

This compound is a light-yellow to yellow to brown solid . The compound has a storage temperature of room temperature .

Scientific Research Applications

1. Molecular Structure and Bonding Characteristics

  • Hydrogen Bonding and Molecular Assembly : Research has shown that molecules similar to Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate exhibit unique hydrogen bonding characteristics, leading to the formation of complex molecular assemblies. For instance, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into chains and sheets, demonstrating the compound's potential in forming supramolecular structures (Portilla et al., 2007).

2. Synthesis and Chemical Properties

  • Synthesis and Electronic Structure : The synthesis of compounds similar to this compound reveals significant insights into their electronic structures. For instance, research on closely related pyrimidine derivatives has shown different ring conformations and electronic polarization, which are crucial for understanding the compound's reactivity and potential applications (Acosta et al., 2013).
  • Dabigatran Etexilate Tetrahydrate : Studies have shown that compounds structurally related to this compound, like Dabigatran etexilate, demonstrate complex intramolecular and intermolecular hydrogen bonding, which is essential in pharmaceutical synthesis (Liu et al., 2012).

3. Biological and Pharmacological Applications

  • Antitumor Agents : Research into compounds with similar structures, such as pyrido[1,2-a]pyrimidin-4-ones, has provided valuable insights into their application in the synthesis of antitumor agents. These compounds serve as key intermediates in developing drugs targeting specific cancer cell lines (Selič et al., 1997).
  • Microwave-Assisted Synthesis of Derivatives : Microwave-assisted synthesis methods have been developed for derivatives of compounds similar to this compound, leading to efficient and environmentally friendly production processes. Such methods are pivotal in medicinal chemistry for the rapid synthesis of biologically active compounds (Mohamed, 2021).

4. Potential in Material Science

  • Supramolecular Chemistry : The ability of similar compounds to form hydrogen-bonded structures indicates their potential in the field of supramolecular chemistry, which can be applied in material science and nanotechnology. Such properties are crucial for developing new materials with specific functions (Portilla et al., 2007).

5. Chemical Synthesis and Optimization

  • Synthesis Optimization : Studies have focused on optimizing the synthesis of compounds structurally related to this compound, demonstrating the importance of improving industrial-scale production and yield. Such research is vital for pharmaceutical manufacturing and commercial applications (Qiao-yun, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound include H302 . Precautionary statements include P280, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of abnormal cell growth and proliferation, making it a valuable tool in cancer research .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It influences cell function by inhibiting the activity of tyrosine kinases, which are often overactive in cancer cells. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and reduced cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of tyrosine kinases and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within cells, such as the cytoplasm or nucleus. Targeting signals and post-translational modifications play a role in directing this compound to these locations. The subcellular localization can influence the compound’s ability to interact with its target enzymes and proteins, thereby affecting its overall efficacy .

Properties

IUPAC Name

ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTLMFJJRMLMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660875
Record name Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-97-3
Record name Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641569-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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